molecular formula C19H15N3O4S B3924245 N-[4-(4-Methyl-3-nitrobenzamido)phenyl]thiophene-2-carboxamide

N-[4-(4-Methyl-3-nitrobenzamido)phenyl]thiophene-2-carboxamide

Cat. No.: B3924245
M. Wt: 381.4 g/mol
InChI Key: NRYGVRRTIUWZOC-UHFFFAOYSA-N
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Description

N-[4-(4-Methyl-3-nitrobenzamido)phenyl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its diverse applications in medicinal chemistry and material science . The compound’s structure includes a thiophene ring substituted with a carboxamide group and a phenyl ring that is further substituted with a methyl and nitro group.

Properties

IUPAC Name

N-[4-[(4-methyl-3-nitrobenzoyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-12-4-5-13(11-16(12)22(25)26)18(23)20-14-6-8-15(9-7-14)21-19(24)17-3-2-10-27-17/h2-11H,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYGVRRTIUWZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(4-Methyl-3-nitrobenzamido)phenyl]thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates to yield cyanoacetamide derivatives .

Chemical Reactions Analysis

N-[4-(4-Methyl-3-nitrobenzamido)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the C-2 position. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(4-Methyl-3-nitrobenzamido)phenyl]thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-Methyl-3-nitrobenzamido)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The nitro group plays a crucial role in its antimicrobial activity, while the thiophene ring contributes to its anticancer properties by interacting with cellular targets involved in cell proliferation and survival .

Comparison with Similar Compounds

N-[4-(4-Methyl-3-nitrobenzamido)phenyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

    Tipepidine: Used as an antitussive agent.

    Dorzolamide: Used as a carbonic anhydrase inhibitor in the treatment of glaucoma.

    Tioconazole: An antifungal agent. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiophene derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(4-Methyl-3-nitrobenzamido)phenyl]thiophene-2-carboxamide
Reactant of Route 2
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N-[4-(4-Methyl-3-nitrobenzamido)phenyl]thiophene-2-carboxamide

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